N-(pyridin-2-ylmethyl)-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-amine
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves various reactions. For instance, the condensation of DMF–DMA at the methyl group of the acetyl moiety, cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .Chemical Reactions Analysis
The chemical reactions involving similar compounds include C–C bond cleavage promoted by I2 and TBHP . The reaction conditions are mild and metal-free .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied. For instance, all the potent compounds from a series have a ClogP value less than 4 and molecular weight less than 400, thus likely to maintain drug-likeness during lead optimization .Scientific Research Applications
Synthesis and Characterization
Research has been dedicated to synthesizing new derivatives of N-(pyridin-2-ylmethyl)-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-amine, employing methods like the Buchwald-Hartwig amination. These synthetic approaches enable the preparation of novel heterocyclic compounds, confirming their structures through techniques such as FT-NMR, FT-IR, and elemental analysis (El-Deeb et al., 2008).
Biological Activities
Antimicrobial Activity : Certain derivatives exhibit significant antibacterial and antifungal activities, indicating potential for therapeutic applications in combating microbial infections (Mittal et al., 2011).
Antiproliferative and Anticancer Properties : Some studies focus on the antiproliferative evaluation of these compounds against various cancer cell lines, suggesting their potential in cancer treatment by inducing apoptosis and inhibiting cell growth (Atapour-Mashhad et al., 2017).
Antioxidant Activity : Derivatives have been assessed for their in vitro antioxidant activity, with some compounds showing significant radical scavenging abilities. This activity is influenced by the nature of substituents on the thienopyrimidine ring, highlighting the role of electron-donating and withdrawing groups (Kotaiah et al., 2012).
Molecular Docking and Structural Studies
Enzyme Inhibition : Derivatives have been explored for their ability to inhibit specific enzymes, with some showing potent activity against targets like CDK2, a critical enzyme in cell cycle regulation. Molecular docking studies help in understanding the binding interactions and designing more effective inhibitors (Abdel-Rahman et al., 2021).
Structural and Electronic Properties : Quantum chemical analysis reveals insights into the dynamic tautomerism and divalent N(I) character of related compounds, contributing to a deeper understanding of their chemical behavior and potential reactivity patterns (Bhatia et al., 2013).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been evaluated against immortalized rat hepatic stellate cells (hsc-t6) , suggesting potential targets within these cells.
Mode of Action
It’s known that the compound interacts with its targets, leading to changes in cellular processes
Biochemical Pathways
Similar compounds have been shown to exhibit anti-fibrotic activities , suggesting that they may influence pathways related to fibrosis and collagen production.
Result of Action
, similar compounds have been shown to inhibit the expression of collagen and reduce the content of hydroxyproline in cell culture medium in vitro. This suggests that N-(pyridin-2-ylmethyl)-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-amine may have similar effects.
Properties
IUPAC Name |
N-(pyridin-2-ylmethyl)-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4S2/c1-2-6-17-11(4-1)8-18-15-14-12(13-5-3-7-21-13)9-22-16(14)20-10-19-15/h1-7,9-10H,8H2,(H,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNZVMUFMYNIQFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC2=C3C(=CSC3=NC=N2)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101333766 | |
Record name | N-(pyridin-2-ylmethyl)-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101333766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
37.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24807790 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
697241-63-7 | |
Record name | N-(pyridin-2-ylmethyl)-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101333766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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